molecular formula C5H5IS B094236 3-Iodo-4-methylthiophene CAS No. 16494-41-0

3-Iodo-4-methylthiophene

Cat. No. B094236
CAS RN: 16494-41-0
M. Wt: 224.06 g/mol
InChI Key: KUQPOXUMOAGCRB-UHFFFAOYSA-N
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Description

The compound of interest, 3-Iodo-4-methylthiophene, is a halogenated thiophene derivative that has been studied for its potential applications in various fields, including materials science and organic synthesis. The presence of the iodine and methyl groups on the thiophene ring influences its reactivity and electronic properties, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a one-pot synthesis involving copper(II) oxide, iodine, and dimethyl sulfoxide can be used to prepare 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione, which can be further converted into 3-methylthio-substituted thiophenes through a domino process involving reduction and Paal-Knorr cyclization . Another approach for synthesizing thiophene derivatives is the electrophilic iodocyclization of S-hydroxy-2-butynyl ethanethioates, which yields 3,4-diiododihydrothiophenes . These methods highlight the versatility of thiophene chemistry and the potential pathways for synthesizing 3-Iodo-4-methylthiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly altered by substituents, which affect their electronic and steric properties. For example, the crystal structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, has been determined using X-ray diffraction and further analyzed using density functional theory (DFT) methods . Such studies provide insights into the conformation and electronic distribution within the molecule, which are crucial for understanding the reactivity and properties of 3-Iodo-4-methylthiophene.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, which can be utilized to synthesize complex organic molecules. The presence of the iodine atom in 3-Iodo-4-methylthiophene makes it a suitable candidate for cross-coupling reactions, such as the Suzuki coupling, which is used to synthesize regioregular polythiophenes . Additionally, the methyl group can influence the electronic properties of the thiophene ring, affecting its reactivity in electrophilic substitutions and polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Substituents like alkyl, benzyl, and methoxy groups can affect the solubility, conductivity, and optical properties of polythiophenes . For instance, the introduction of alkoxy and cyano groups on the thiophene ring leads to strong electronic dissymmetry, which can be exploited to synthesize regioisomers of bithiophene derivatives with distinct properties . The electrochemical and optical properties of poly(3-methylthiophenes) synthesized from dimethyl bithiophene precursors also demonstrate the impact of molecular structure on the material's characteristics .

Scientific Research Applications

  • Iodination Processes and Molecular Structure Studies : 3,4,5-Triiodo-2-methylthiophene, related to 3-Iodo-4-methylthiophene, is an important product in iodination studies, offering insights into molecular structures through X-ray crystallography and NMR techniques (Patel et al., 2019).

  • Lithium-Iodine Exchange Mechanisms : Investigations into the lithium-iodine exchange in iodothiophenes, which are closely related to 3-Iodo-4-methylthiophene, have been conducted to understand their reactivity and potential applications in organic synthesis (Reich & Whipple, 2005).

  • Conductive Polymer Research : Studies on polythiophenes and poly(4-methylthiophenes) have explored their potential in conducting polymers, which are crucial for electronic applications (Chen & Tsai, 1993).

  • Optical and Electronic Properties : Research into the electronic structure of alkyl, benzyl, and methoxy derivatives of polythiophene, including those related to 3-Iodo-4-methylthiophene, provides insights into their potential for high conductivities and solubility properties (Thémans, André, & Brédas, 1987).

  • Electropolymerization Studies : Research has also been done on the electropolymerization of 3-methylthiophene, which is closely related to 3-Iodo-4-methylthiophene, for potential applications in electrochemical processes (Gergely & Inzelt, 2001).

  • Electrochemical Properties and Applications : Studies on poly(3-methylthiophene) have delved into its electrochemical properties and potential applications in fields like battery technology (Marque, Roncali, & Garnier, 1987).

Safety And Hazards

While specific safety and hazards information for 3-Iodo-4-methylthiophene is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Thiophene derivatives, including 3-Iodo-4-methylthiophene, have been the focus of many research studies due to their potential biological activities and their role in the synthesis of advanced compounds . Future research may continue to explore the synthesis methods, chemical properties, and potential applications of these compounds.

properties

IUPAC Name

3-iodo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-7-3-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQPOXUMOAGCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312832
Record name 3-Iodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylthiophene

CAS RN

16494-41-0
Record name 3-Iodo-4-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16494-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Mancuso, M Novello, P Russo… - European Journal of …, 2020 - Wiley Online Library
… Methyl 3-bromothiophene-2-carboxylate, methyl 3-iodo-4-methylthiophene-2-carboxylate, … -2-carboxylate, 1.00 g; methyl 3-iodo-4-methylthiophene-2-carboxylate, 1.27 g; 2-…
A Casnati, R Maggi, G Maestri… - The Journal of Organic …, 2017 - ACS Publications
… Following general procedure B, product 3v was synthesized from methyl 3-iodo-4-methylthiophene-2-carboxylate (113 mg) and acetophenone (240 mg). The crude product was purified …
Number of citations: 25 pubs.acs.org
J Li, Y Liu, Z Chen, J Li, X Ji, L Chen… - The Journal of …, 2022 - ACS Publications
A protocol was described for obtaining a variety of substituted thiophenes with functional potential via metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S 8 ) …
Number of citations: 5 pubs.acs.org
D Bonafoux, A Abibi, B Bettencourt, A Burchat… - Bioorganic & medicinal …, 2011 - Elsevier
… The tert-butyl 3-iodo-4-methylthiophen-2-ylcarbamate (17) was obtained from the commercially available methyl 3-iodo-4-methylthiophene-2-carboxylate (15) through a saponification/…
Number of citations: 23 www.sciencedirect.com

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